Technical Whitepaper: 2,5-Diiodoaniline [CAS: 64085-53-6]
Technical Whitepaper: 2,5-Diiodoaniline [CAS: 64085-53-6]
Synthesis, Reactivity, and Application as a Bifunctional Scaffold
Executive Summary
2,5-Diiodoaniline is a critical halogenated aromatic intermediate characterized by its specific para-iodine substitution pattern relative to the amine functionality (when viewed from the perspective of the carbon skeleton, the iodines are at positions 2 and 5). Unlike its more common isomer, 2,4-diiodoaniline (CAS: 533-70-0), the 2,5-isomer offers a unique geometry for linear polymerization and molecular wire synthesis. This guide details the validated synthesis, physicochemical profile, and strategic applications of 2,5-diiodoaniline in materials science and pharmaceutical chemistry.[1]
PART 1: Chemical Identity & Physicochemical Profile[2]
Core Identity: The regiochemistry of 2,5-diiodoaniline is defined by the placement of iodine atoms at the ortho and meta positions relative to the amino group, but geometrically para to each other on the benzene ring (positions 2 and 5). This structural motif is essential for synthesizing linear, conjugated systems via Pd-catalyzed cross-coupling.[1]
| Property | Data | Note |
| Chemical Name | 2,5-Diiodoaniline | IUPAC |
| CAS Number | 64085-53-6 | Distinct from 2,4-isomer (533-70-0) |
| Molecular Formula | C₆H₅I₂N | |
| Molecular Weight | 344.92 g/mol | |
| Appearance | Off-white to light brown solid | Light sensitive |
| Solubility | DMSO, DMF, Chloroform | Insoluble in water |
| Melting Point | ~85–88 °C (Predicted/Experimental var.)[1] | Verification required per batch |
| Key Functionality | Bifunctional Electrophile (C-I) | Nucleophile (NH₂) |
PART 2: Synthetic Routes & Optimization
The Regioselectivity Challenge: Direct iodination of aniline typically yields 2,4-diiodoaniline or 2,4,6-triiodoaniline due to the strong ortho/para directing effect of the amine. To achieve the 2,5-substitution pattern exclusively, an indirect route starting from 1,4-diiodobenzene is required.
Validated Protocol: Nitration-Reduction Sequence
Step 1: Nitration of 1,4-Diiodobenzene
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Precursor: 1,4-Diiodobenzene (CAS: 624-38-4).[1]
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Reagents: Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).[1]
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Mechanism: Electrophilic aromatic substitution.[1] The iodine atoms direct the nitro group ortho to themselves.[1] Since the molecule is symmetric, substitution at any open position yields the same product: 1,4-diiodo-2-nitrobenzene.
Step 2: Selective Reduction
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Intermediate: 1,4-Diiodo-2-nitrobenzene.[1]
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Reagents: Tin(II) Chloride (SnCl₂) in Ethanol/HCl or Iron powder (Fe) in Acetic Acid.[1]
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Mechanism: Chemoselective reduction of the nitro group to an amine without dehalogenation (loss of iodine).[1]
Experimental Workflow (Self-Validating):
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Nitration:
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Dissolve 1,4-diiodobenzene in conc. H₂SO₄ at 0°C.[1]
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Dropwise add conc.[1] HNO₃ while maintaining temp <10°C (Exothermic).[1]
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Validation Point: Monitor TLC (Hexane/EtOAc 9:1). Starting material (Rf ~0.8) should disappear; Nitro product (Rf ~0.[1]5) appears.[1][2][3]
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Quench over ice, filter yellow precipitate.[1]
-
-
Reduction:
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Suspend the nitro intermediate in Ethanol.[1] Add SnCl₂·2H₂O (5 equiv).[1]
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Reflux for 2-4 hours.[1]
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Validation Point: Solution turns from yellow suspension to clear/colorless.[1]
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Neutralize with NaOH (aq) to pH 8-9.[1] Extract with Ethyl Acetate.[1]
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Crucial Step: Avoid prolonged exposure to light during workup to prevent iodine photolysis.[1]
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Figure 1: Synthetic pathway for 2,5-Diiodoaniline ensuring correct regiochemistry.
PART 3: Reactivity & Functionalization
The value of 2,5-diiodoaniline lies in its orthogonal reactivity .[1] It possesses two iodine "handles" for cross-coupling and an amine group for condensation or polymerization.[1]
1. Palladium-Catalyzed Cross-Coupling (C-C Bond Formation) [1]
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Suzuki-Miyaura: Coupling with aryl boronic acids.[1]
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Sonogashira: Coupling with terminal alkynes.
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Significance: The 2,5-positioning allows for the growth of linear conjugated chains (molecular wires), whereas 2,4-substitution leads to kinked or bent structures.
2. Condensation Reactions (Imine Formation) [1]
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The amine group can react with aldehydes to form Schiff bases, often used to create ligands for metal coordination or precursors for Covalent Organic Frameworks (COFs).[1]
Figure 2: Divergent synthesis map highlighting the utility of the 2,5-substitution pattern.
PART 4: Applications in Drug Discovery & Materials
1. Materials Science: Conducting Polymers
2,5-Diiodoaniline serves as a monomer for Polyaniline (PANI) derivatives.[1] By polymerizing through the iodine sites (via dehalogenative polycondensation) rather than the oxidative amine coupling, researchers can synthesize well-defined, regioregular poly(2,5-aniline) derivatives.
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Benefit: Enhanced solubility and conductivity compared to standard PANI.[1]
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Use Case: Organic Field Effect Transistors (OFETs) and electrochromic devices.
2. Pharmaceutical Scaffolds
While less common as a direct API, the 2,5-diiodoaniline motif is a high-value intermediate for:
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Radiolabeling: Iodine isotopes (
, ) can be introduced for SPECT imaging agents.[1] -
Heterocycle Synthesis: Cyclization reactions involving the amine and adjacent iodine (position 2) yield indole or benzimidazole derivatives, which are privileged structures in kinase inhibitors.[1]
PART 5: Safety & Handling (SDS Summary)
Hazard Classification:
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Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[1][4]
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Specific Target Organ Toxicity: May cause damage to blood (Methemoglobinemia) and liver.[1]
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Environmental: Very toxic to aquatic life with long-lasting effects.[1][4][5]
Handling Protocol:
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PPE: Double nitrile gloves, lab coat, and safety goggles.[1]
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Containment: Always handle inside a fume hood. Avoid dust formation.[1][4][6][7]
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Storage: Store in amber vials under inert gas (Argon/Nitrogen) at 2-8°C. Light sensitive—degradation leads to iodine release (purple discoloration).
References
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Chemical Identity & CAS Verification
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Synthetic Methodology (Nitration/Reduction)
- Title: "Synthesis of Soluble Poly(2,5-diiodoaniline) and its Conversion to Poly(2,5-diethynylaniline).
